5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S2/c1-8-7-9(2)15(14-8)6-5-13-19(16,17)11-4-3-10(12)18-11/h3-4,7,13H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPNMEQUNXFCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Attachment to the Thiophene Ring: The pyrazole derivative is then reacted with 2-chlorothiophene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide linkage.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonamide group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of pyrazole derivatives, including 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, as anticancer agents. Research indicates that compounds with pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of a series of pyrazole derivatives that demonstrated potent anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
| Study Reference | Findings |
|---|---|
| Pyrazole derivatives showed high cytotoxicity against cancer cell lines. | |
| Compounds exhibited mechanisms leading to apoptosis in tumor cells. |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A review reported that certain pyrazole compounds displayed superior anti-inflammatory activity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
| Study Reference | Findings |
|---|---|
| Inhibition of COX enzymes by pyrazole derivatives led to reduced inflammation. | |
| Enhanced selectivity for COX-2 over COX-1 was observed in some derivatives. |
Anticoagulant Activity
Another significant application of this compound is its potential as an anticoagulant agent. Research has indicated that certain thiophene-based compounds can act as inhibitors of factor Xa, a key player in the coagulation cascade. This suggests that this compound may be useful in preventing thromboembolic disorders .
| Study Reference | Findings |
|---|---|
| The compound acts as an inhibitor of factor Xa, indicating potential for anticoagulant therapy. |
Case Study 1: Synthesis and Biological Evaluation
A comprehensive study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its promising anti-inflammatory and anticancer properties, demonstrating significant efficacy in vitro against specific cancer cell lines and inflammatory models .
Case Study 2: Structure-Activity Relationship Analysis
Another investigation focused on the structure-activity relationship (SAR) of thiophene-based compounds, revealing that modifications to the pyrazole moiety significantly influenced biological activity. The study concluded that the presence of the chloro group and the ethyl substitution were critical for enhancing the therapeutic potential of the compound .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and enzymes, modulating their activity. The chlorine atom and thiophene ring contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and molecular differences between 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide and related compounds identified in the literature:
Structural and Functional Analysis:
Heterocyclic Backbone :
- The target compound and BG16084 share a thiophene-sulfonamide core, whereas BG16085 features a benzofuran-carboxamide system. Thiophene derivatives are often associated with enhanced metabolic stability compared to furans due to reduced susceptibility to oxidative degradation .
Substituent Effects: The pyrazole-ethyl group in the target compound introduces two nitrogen atoms and methyl groups, which may enhance hydrogen-bonding capacity and lipophilicity.
Electronic Properties :
- The chlorine atom on the thiophene ring in the target compound and BG16084 increases electrophilicity, which could influence reactivity in nucleophilic substitution reactions. BG16085’s methoxy group on the benzofuran ring contributes electron-donating effects, altering electronic density distribution .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (319.84 g/mol) compared to BG16084 (291.77 g/mol) may reduce aqueous solubility, a common trade-off with increased lipophilicity from the pyrazole group. BG16085’s larger structure (353.33 g/mol) further emphasizes this trend .
Research Findings and Implications
- Synthetic Accessibility : The pyrazole-ethyl side chain in the target compound likely requires multi-step synthesis, including cyclization for pyrazole formation and sulfonamide coupling. BG16084’s furan-ethyl group may be simpler to introduce, as furans are readily functionalized .
- BG16085’s oxadiazole-pyrazole motif is common in kinase inhibitors, suggesting divergent therapeutic potentials .
Biological Activity
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₆H₁₆ClN₃O₂S
- Molecular Weight : 365.9 g/mol
- CAS Number : 2034375-91-0
The compound exhibits a broad spectrum of biological activities attributed to its structural features. Similar compounds have demonstrated interactions with various biochemical pathways, leading to diverse effects such as:
- Anticancer Activity : Pyrazole derivatives are known for their anticancer properties. Studies indicate that compounds with pyrazole moieties can inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.
- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory activity, potentially through the inhibition of cyclooxygenase enzymes.
- Antimicrobial Properties : Compounds similar to this sulfonamide have shown effectiveness against various bacterial and fungal strains.
Anticancer Activity
Research indicates that derivatives containing the pyrazole structure exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 3.79 | Induces apoptosis |
| Compound B | NCI-H460 (Lung Cancer) | 42.30 | Cell cycle arrest |
| Compound C | HepG2 (Liver Cancer) | 26.00 | Inhibits proliferation |
These findings suggest that this compound may have similar or enhanced anticancer properties due to its unique structure.
Anti-inflammatory Activity
In vitro studies have shown that compounds related to this sulfonamide can reduce pro-inflammatory cytokine levels, indicating potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been tested against various microbial strains, demonstrating significant antibacterial and antifungal activities. For example:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
Case Studies
- Anticancer Study : A study published in MDPI evaluated the efficacy of pyrazole derivatives against several cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition and induced apoptosis in MCF7 and HCT116 cell lines .
- Anti-inflammatory Study : Research conducted on related sulfonamide compounds revealed their ability to inhibit the production of TNF-alpha in macrophages, suggesting a potential mechanism for their anti-inflammatory effects .
- Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives highlighted their effectiveness against resistant strains of bacteria, underscoring the potential for developing new antimicrobial agents based on this compound .
Q & A
Q. Q1. What are the established synthetic routes for 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for high purity?
Methodological Answer: The synthesis typically involves coupling a thiophene-sulfonamide precursor with a pyrazole-containing alkylamine. Key steps include:
- Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide (see synthesis of analogous pyrazole-ethylamine derivatives in ).
- Coupling Optimization : Use of inert atmospheres (N₂/Ar) and polar aprotic solvents (e.g., DMF, DCM) to minimize side reactions. Temperature control (0–25°C) prevents thermal degradation of intermediates.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >95% purity (based on protocols for related sulfonamides ).
Q. Q2. How can the compound’s structural integrity be confirmed post-synthesis?
Methodological Answer: Use a multi-technique approach:
- Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazole CH₃ groups at δ 2.1–2.3 ppm; thiophene-SO₂NH resonance at δ 7.5–8.0 ppm ).
- Mass Spectrometry : HRMS (ESI) to confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm error.
- X-ray Crystallography : For unambiguous confirmation, employ SHELX programs (e.g., SHELXL for small-molecule refinement; see ).
Advanced Research Questions
Q. Q3. How does the compound interact with biological targets such as 5-HT₆ receptors, and what experimental assays resolve partial agonist vs. inverse agonist activity?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies using [³H]LSD or [³H]5-HT in HEK-293 cells expressing human 5-HT₆ receptors (protocols from ).
- cAMP Pathway Analysis :
- Data Interpretation : Partial agonists show <50% maximal cAMP stimulation vs. 5-HT; inverse agonists suppress basal activity.
Q. Q4. What strategies mitigate contradictions in antitumor activity data across cell lines?
Methodological Answer:
- Cell Line Selection : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors ).
- Mechanistic Profiling :
- Apoptosis Assays : Annexin V/PI staining to differentiate cytotoxic vs. cytostatic effects.
- Target Engagement : Western blotting for downstream markers (e.g., caspase-3 cleavage, PARP inhibition).
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., thiophene vs. thiadiazole sulfonamides) to isolate pharmacophore contributions .
Q. Q5. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 5-HT₆) to identify critical binding residues (e.g., hydrophobic pockets accommodating pyrazole-CH₃ groups ).
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3), reduce CYP450 inhibition, and enhance blood-brain barrier permeability (key for CNS targets ).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to prioritize stable analogs .
Experimental Design & Data Contradiction Analysis
Q. Q6. How should researchers design dose-response studies to account for the compound’s dual activity (e.g., partial agonist in one assay, antagonist in another)?
Methodological Answer:
- Assay-Specific Protocols :
- Statistical Validation : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ and compare Hill slopes for mechanistic insights.
Q. Q7. What analytical techniques resolve discrepancies in crystallographic vs. spectroscopic data for the compound’s conformation?
Methodological Answer:
- Variable-Temperature NMR : Detect dynamic conformational changes (e.g., pyrazole ring puckering) by acquiring spectra at 25°C vs. –40°C .
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) and compare computed NMR shifts with experimental data to validate dominant conformers .
- Crystallographic Refinement : Apply SHELXL restraints for disordered moieties (e.g., ethyl linker flexibility) to improve model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
